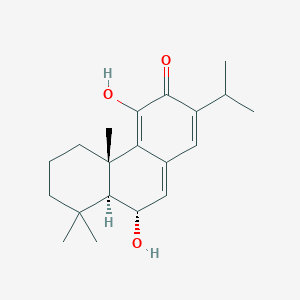

Taxodone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19039-02-2 |

|---|---|

Molecular Formula |

C13H18N3OP |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(4bS,8aS,9S)-4,9-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-phenanthren-3-one |

InChI |

InChI=1S/C20H28O3/c1-11(2)13-9-12-10-14(21)18-19(3,4)7-6-8-20(18,5)15(12)17(23)16(13)22/h9-11,14,18,21,23H,6-8H2,1-5H3/t14-,18-,20+/m0/s1 |

InChI Key |

QEAIMIKGLGBTSA-ADLFWFRXSA-N |

SMILES |

CC(C)C1=CC2=CC(C3C(CCCC3(C2=C(C1=O)O)C)(C)C)O |

Isomeric SMILES |

CC(C)C1=CC2=C[C@@H]([C@@H]3[C@@](C2=C(C1=O)O)(CCCC3(C)C)C)O |

Canonical SMILES |

CC(C)C1=CC2=CC(C3C(CCCC3(C2=C(C1=O)O)C)(C)C)O |

Synonyms |

taxodone |

Origin of Product |

United States |

Foundational & Exploratory

Trazodone's Mechanism of Action in Neuronal Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone, a triazolopyridine derivative, is a widely prescribed psychotropic agent with a complex and multifaceted mechanism of action. Classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI), its therapeutic efficacy in major depressive disorder, anxiety disorders, and insomnia stems from its unique pharmacological profile, which is notably dose-dependent. At lower doses, its potent antagonism of serotonin 5-HT2A, histamine H1, and α1-adrenergic receptors underlies its sedative and hypnotic effects.[1][2][3] At higher therapeutic doses for depression, inhibition of the serotonin transporter (SERT) becomes more prominent, contributing to its antidepressant properties.[2] This guide provides a comprehensive technical overview of trazodone's mechanism of action, focusing on its interactions with key neuronal pathways, downstream signaling cascades, and the functional consequences of its receptor engagement. Detailed experimental protocols that have been instrumental in elucidating this mechanism are provided, along with a compilation of quantitative pharmacological data.

Core Pharmacological Actions and Neuronal Pathways

Trazodone's therapeutic effects are a composite of its interactions with multiple neurotransmitter systems. Its primary pharmacological actions include:

-

Serotonin 2A (5-HT2A) Receptor Antagonism: Trazodone is a potent antagonist at 5-HT2A receptors.[4] This action is central to both its antidepressant and hypnotic effects. Antagonism of 5-HT2A receptors is thought to mitigate the anxiety, insomnia, and sexual dysfunction associated with selective serotonin reuptake inhibitors (SSRIs), which non-selectively increase serotonin levels at all serotonin receptors.[2]

-

Serotonin Transporter (SERT) Inhibition: Trazodone is a weak inhibitor of SERT, the primary target of SSRIs.[4] This action contributes to the antidepressant effects observed at higher doses by increasing the synaptic availability of serotonin.[2] Recent evidence suggests that trazodone may act as an allosteric inhibitor of SERT.[5]

-

α1-Adrenergic Receptor Antagonism: Trazodone is a potent antagonist of α1-adrenergic receptors.[6] This action is a primary contributor to its sedative effects and can also lead to side effects such as orthostatic hypotension and dizziness.[4]

-

Histamine H1 Receptor Antagonism: Trazodone is also an antagonist of H1 histamine receptors, which significantly contributes to its sedative and hypnotic properties.[6]

-

Serotonin 1A (5-HT1A) Receptor Partial Agonism: Trazodone acts as a partial agonist at 5-HT1A receptors, which may contribute to its anxiolytic and antidepressant effects.[7]

-

Metabolism to m-Chlorophenylpiperazine (m-CPP): Trazodone is metabolized to the active compound m-chlorophenylpiperazine (m-CPP), which is itself a serotonin receptor agonist and releasing agent.[4][8] m-CPP has a complex pharmacological profile, acting as an agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[5][9]

Dose-Dependent Receptor Occupancy

The clinical effects of trazodone are highly dependent on the administered dose, which reflects its varying affinities for different receptors. At low doses (25-150 mg), typically used for insomnia, trazodone's high affinity for 5-HT2A, H1, and α1-adrenergic receptors leads to significant antagonism at these sites, resulting in sedation.[3] As the dose is increased to the antidepressant range (150-600 mg), the occupancy of the lower-affinity SERT increases, leading to clinically relevant serotonin reuptake inhibition.[2]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) of trazodone and its active metabolite, m-CPP, for various neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.

Table 1: Trazodone Receptor and Transporter Binding Affinities (Ki, nM)

| Target | Human | Rat | Reference(s) |

| Serotonin Transporter (SERT) | 138 - 440 | 120 - 780 | [10] |

| 5-HT1A Receptor | 41 - 140 | 30 - 110 | [10] |

| 5-HT1B Receptor | 1,300 - 3,500 | 1,100 - 2,200 | [10] |

| 5-HT1D Receptor | 220 - 1,900 | 260 - 580 | [10] |

| 5-HT2A Receptor | 1.1 - 35 | 1.8 - 25 | [10][11] |

| 5-HT2B Receptor | 38 - 150 | 50 | [10] |

| 5-HT2C Receptor | 19 - 220 | 33 - 310 | [10] |

| α1A-Adrenergic Receptor | 38 - 150 | 25 - 70 | [10][12] |

| α1B-Adrenergic Receptor | 50 - 130 | 40 - 100 | [12] |

| α1D-Adrenergic Receptor | 10 - 120 | 30 - 80 | [12] |

| α2A-Adrenergic Receptor | 200 - 900 | 210 - 580 | [10] |

| α2B-Adrenergic Receptor | 300 - 700 | 400 | [12] |

| α2C-Adrenergic Receptor | 155 - 600 | 290 | [10] |

| Histamine H1 Receptor | 230 - 1,000 | 350 - 660 | [13] |

| Dopamine D2 Receptor | >1,000 | >1,000 | [10] |

| Norepinephrine Transporter (NET) | >1,000 | >1,000 | [10] |

| Dopamine Transporter (DAT) | >1,000 | >1,000 | [10] |

Table 2: m-Chlorophenylpiperazine (m-CPP) Receptor and Transporter Binding Affinities (Ki, nM)

| Target | Human | Rat | Reference(s) |

| Serotonin Transporter (SERT) | 230 | - | [14] |

| 5-HT1A Receptor | 110 | 130 | [5] |

| 5-HT1B Receptor | 85 | 110 | [5] |

| 5-HT1D Receptor | 45 | 50 | [5] |

| 5-HT2A Receptor | 32 | 40 | [9] |

| 5-HT2B Receptor | 29 (antagonist) | - | [9] |

| 5-HT2C Receptor | 3.4 (partial agonist) | 12 | [9] |

| α1-Adrenergic Receptor | >1,000 | - | [5] |

| α2-Adrenergic Receptor | >1,000 | - | [5] |

| Histamine H1 Receptor | >1,000 | - | [5] |

Signaling Pathways and Downstream Effects

Serotonergic System Modulation

Trazodone's antagonism of 5-HT2A receptors, which are coupled to Gq/11 proteins, inhibits the activation of phospholipase C (PLC). This leads to a reduction in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby decreasing intracellular calcium release and protein kinase C (PKC) activation. This pathway is implicated in the pathophysiology of depression and anxiety.

Simultaneously, trazodone's partial agonism at 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7] This results in neuronal hyperpolarization and a reduction in neuronal firing, contributing to anxiolytic effects.

The inhibition of SERT by trazodone at higher doses increases the synaptic concentration of serotonin, leading to enhanced activation of postsynaptic serotonin receptors, particularly 5-HT1A receptors, which is a key mechanism of antidepressant action.

Caption: Trazodone's dual action on the serotonergic synapse.

Adrenergic and Histaminergic System Modulation

Trazodone's antagonism of α1-adrenergic receptors, which are also Gq/11-coupled, leads to the inhibition of PLC and subsequent downstream signaling. This action in the central nervous system contributes to sedation. In the periphery, it can cause vasodilation, leading to orthostatic hypotension.

Antagonism of H1 histamine receptors, which are Gq/11-coupled as well, similarly inhibits the PLC pathway, contributing significantly to trazodone's sedative effects.

Caption: Trazodone's antagonism of α1-adrenergic and H1 histamine receptors.

Neurotrophic and Neurogenic Pathways

Recent research has highlighted the role of trazodone in modulating neurotrophic pathways, which may be crucial for its long-term antidepressant effects. Trazodone has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of cAMP response element-binding protein (CREB). This effect is likely mediated by the interplay of its actions on 5-HT1A and 5-HT2A receptors. The activation of the BDNF-CREB signaling cascade promotes neurogenesis, synaptogenesis, and neuronal survival, processes that are often impaired in depression.

Caption: Trazodone's influence on the BDNF-CREB neurotrophic pathway.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of trazodone.

Radioligand Binding Assays for Receptor Affinity (Ki) Determination

Objective: To determine the binding affinity (Ki) of trazodone for various neurotransmitter receptors and transporters.

Principle: This competitive binding assay measures the ability of trazodone to displace a specific radiolabeled ligand from its receptor or transporter target.

Materials:

-

Cell membranes expressing the target human receptor/transporter (e.g., from CHO or HEK293 cells)

-

Radioligands (e.g., [3H]Ketanserin for 5-HT2A, [3H]Citalopram for SERT, [3H]Prazosin for α1-adrenergic receptors, [3H]Pyrilamine for H1 receptors)

-

Trazodone hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of trazodone in assay buffer.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of trazodone or vehicle.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, and add scintillation fluid to each well.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of trazodone that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

In Vivo Microdialysis for Neurotransmitter Level Measurement

Objective: To measure the effect of trazodone on extracellular serotonin levels in specific brain regions of freely moving animals.

Principle: A microdialysis probe is implanted into a target brain region (e.g., prefrontal cortex). A physiological solution is perfused through the probe, allowing for the diffusion of neurotransmitters from the extracellular fluid into the dialysate, which is then collected and analyzed.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD) system

-

Artificial cerebrospinal fluid (aCSF)

-

Trazodone hydrochloride

-

Anesthetics

Procedure:

-

Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex).[1]

-

Allow the animal to recover from surgery for a specified period.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer trazodone (systemically or via reverse dialysis through the probe) and continue to collect dialysate samples.

-

Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.[15]

-

Express the results as a percentage of the baseline neurotransmitter levels.

Caption: Workflow for in vivo microdialysis experiments.

In Vivo Electrophysiology for Neuronal Firing Rate Assessment

Objective: To determine the effect of trazodone on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).[16]

Principle: Extracellular single-unit recordings are made from identified serotonergic neurons in the DRN of an anesthetized or freely moving animal before and after the administration of trazodone.

Materials:

-

Stereotaxic apparatus

-

Recording microelectrodes

-

Amplifier and data acquisition system

-

Anesthetics

-

Trazodone hydrochloride

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Lower a recording microelectrode into the DRN.[17]

-

Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.[18]

-

Record the baseline firing rate of an isolated neuron for a stable period.

-

Administer trazodone systemically and continue to record the firing rate of the same neuron.

-

Analyze the change in firing rate following drug administration.

Western Blot for pCREB/CREB Ratio

Objective: To assess the effect of trazodone on the activation of the CREB signaling pathway.

Procedure:

-

Treat cultured neuronal cells or tissue homogenates from trazodone-treated animals with appropriate lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated CREB (pCREB) and total CREB.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and calculate the pCREB/total CREB ratio.

ELISA for BDNF Quantification

Objective: To measure the effect of trazodone on BDNF protein levels.

Procedure:

-

Collect serum, plasma, or tissue homogenates from control and trazodone-treated animals.[19]

-

Use a commercial BDNF ELISA kit and follow the manufacturer's instructions.[20]

-

Typically, this involves adding samples and standards to a microplate pre-coated with an anti-BDNF antibody.

-

After incubation and washing steps, a second biotinylated anti-BDNF antibody is added, followed by a streptavidin-HRP conjugate.

-

A substrate solution is then added, and the color development is stopped.

-

The optical density is measured at 450 nm, and BDNF concentrations are determined from a standard curve.

EEG/EMG Recordings for Sleep Architecture Analysis

Objective: To evaluate the effects of trazodone on sleep patterns in a mouse model of insomnia.[21][22]

Procedure:

-

Surgically implant EEG and EMG electrodes in mice.

-

Allow for a recovery period.

-

Record baseline EEG/EMG data for a defined period (e.g., 24-48 hours).

-

Administer trazodone or vehicle and record EEG/EMG data for the subsequent period.

-

Manually or automatically score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Analyze various sleep parameters, including total sleep time, sleep efficiency, sleep latency, and the duration and percentage of each sleep stage.[23]

Conclusion

Trazodone's complex pharmacological profile, characterized by its dose-dependent engagement of multiple neurotransmitter receptors and transporters, underpins its broad therapeutic utility. Its primary actions as a potent 5-HT2A antagonist, a weak serotonin reuptake inhibitor, and an antagonist at α1-adrenergic and H1 histamine receptors result in a unique combination of antidepressant, anxiolytic, and hypnotic properties. Furthermore, its ability to modulate neurotrophic pathways, such as the BDNF-CREB signaling cascade, suggests a role in promoting neuronal plasticity and resilience. The experimental methodologies detailed in this guide have been pivotal in dissecting this intricate mechanism of action and continue to be valuable tools for the development of novel therapeutics with improved efficacy and tolerability for the treatment of mood and sleep disorders. Further research into the downstream signaling consequences of trazodone's multi-target engagement will undoubtedly provide deeper insights into its therapeutic effects and may reveal novel avenues for drug discovery.

References

- 1. Trazodone increases extracellular serotonin levels in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]

- 5. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trazodone - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine [picmonic.com]

- 7. Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular recording in vivo from serotonergic neurons in the rat dorsal raphe nucleus: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Affinity of trazodone for human penile alpha1- andalpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic and pharmacodynamic analyses of trazodone in rat striatum by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sustained administration of trazodone enhances serotonergic neurotransmission: in vivo electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. protocols.io [protocols.io]

- 20. cloud-clone.com [cloud-clone.com]

- 21. The effects of acute trazodone administration on sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigating the Impact of Acute Trazodone Administration on Sleep in Mice | SFU Undergraduate Research Symposium Journal [journals.lib.sfu.ca]

- 23. The effects of acute trazodone administration on sleep in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Trazodone Hydrochloride: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Trazodone Hydrochloride, a widely used antidepressant. The information is curated to support research, drug development, and quality control activities. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key characterization techniques are provided.

Core Chemical and Physical Properties

Trazodone Hydrochloride is the hydrochloride salt of Trazodone, a triazolopyridine derivative.[1] It is a white, odorless crystalline powder with a bitter taste.[2]

Chemical Identifiers

| Identifier | Value | Reference |

| Chemical Name | 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | [3] |

| CAS Number | 25332-39-2 | [3][4] |

| Molecular Formula | C₁₉H₂₂ClN₅O · HCl | [3][4] |

| Synonyms | Desyrel, Molipaxin, Trittico, Thombran | [3][5] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 408.33 g/mol | [1][4] |

| Melting Point | 222-228°C (with decomposition) 223-226°C 231-232.5°C (under vacuum) | [2] [4] [2] |

| pKa | 6.14 (in 50% ethanol at 25°C) | [2][3][6][7] |

| Appearance | White, odorless crystals or powder | [2][4] |

Solubility Profile

Trazodone Hydrochloride is sparingly soluble in water and chloroform.[2] Its solubility in aqueous media is pH-dependent, increasing with the acidity of the medium.[8]

| Solvent | Solubility | Conditions | Reference |

| Water | 1.8 g/100 mL (18 mg/mL) 50 mg/mL | Room Temperature With heating (yields a hazy solution) | [8] [4][9][10] |

| Methanol | 2.5 g/100 mL (25 mg/mL) | Room Temperature (yields a clear, colorless solution) | [4][8][9][10] |

| 95% Ethanol | 1.6 g/100 mL (16 mg/mL) | Room Temperature | [8] |

| Chloroform | 3.6 g/100 mL (36 mg/mL) | Room Temperature | [8] |

| DMSO | Soluble | - | [4][9][10] |

| 0.1 M HCl | 7.4 mg/mL | - | [4][9][10] |

| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 23.3 mg/mL | - | [9][10] |

| Benzene | Practically Insoluble | Room Temperature | [8] |

| Ethyl Ether | Practically Insoluble | Room Temperature | [8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of Trazodone Hydrochloride.

Ultraviolet (UV) Spectroscopy

The UV spectrum is crucial for quantitative analysis. In water, Trazodone Hydrochloride exhibits several absorption maxima.

| Wavelength (λmax) | Reference |

| 211 nm | [3] |

| 246 nm | [3][11] |

| 274 nm | [3] |

| 312 nm | [3] |

Infrared (IR) Spectroscopy

FTIR spectroscopy helps in identifying the functional groups present in the molecule. Key peaks observed for Trazodone Hydrochloride include:

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3420 | N-H Stretching | [12] |

| 3290 | O-H Symmetric Stretching | [12] |

| 1500 - 1800 | C=O, C=N, C-H Stretching | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific peak assignments require the raw spectral data, ¹H NMR and 2D NMR are used for definitive structure determination of Trazodone and its metabolites.[13][14]

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties.

Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted "shake-flask" method for determining equilibrium solubility.[15][16]

Objective: To determine the saturation concentration of Trazodone HCl in a specific solvent at a controlled temperature.

Apparatus and Reagents:

-

Orbital shaker or mechanical agitator with temperature control.

-

Vials or flasks with airtight seals.

-

Analytical balance.

-

Centrifuge and/or filters (e.g., 0.45 µm).

-

Validated analytical instrument for concentration measurement (e.g., HPLC or UV-Vis Spectrophotometer).

-

Trazodone Hydrochloride powder.

-

Solvent of interest (e.g., purified water, pH buffer).

Procedure:

-

Preparation: Add an excess amount of Trazodone HCl solid to a vial containing a known volume of the solvent. The presence of undissolved solid must be visually confirmed throughout the experiment.[16]

-

Equilibration: Seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[17]

-

Time to Equilibrium Assessment: To establish the necessary equilibration time, samples should be taken at various intervals (e.g., 2, 4, 8, 24, 48 hours). Equilibrium is confirmed when the concentration of subsequent samples plateaus (e.g., changes by <10%).[15]

-

Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Separate the dissolved drug from the excess solid by centrifugation or filtration to prevent undissolved particles from affecting the concentration measurement.

-

Analysis: Dilute the clear filtrate as necessary and analyze the concentration using a validated HPLC or UV-Vis spectrophotometry method.

-

Reporting: The final concentration is reported as the equilibrium solubility under the specified conditions (e.g., mg/mL at 25°C).

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination (Potentiometric Titration)

This protocol outlines the potentiometric method, which is a common and accurate technique for pKa determination of ionizable drugs.[18][19]

Objective: To determine the acid dissociation constant (pKa) of Trazodone HCl by measuring pH changes during titration.

Apparatus and Reagents:

-

Calibrated pH meter with a glass electrode.

-

Magnetic stirrer and stir bar.

-

Burette for precise titrant delivery.

-

Reaction vessel or beaker.

-

Trazodone Hydrochloride sample solution (e.g., 1 mM).[18]

-

Standardized titrant (e.g., 0.1 M NaOH for an acidic salt like Trazodone HCl).[18]

-

Standard pH buffers (e.g., pH 4, 7, 10) for calibration.[18]

-

Inert gas (e.g., Nitrogen) to purge dissolved CO₂.

Procedure:

-

Calibration: Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa.[18]

-

Sample Preparation: Dissolve an accurately weighed amount of Trazodone HCl in purified water (or a water/co-solvent mixture if solubility is low) to prepare a solution of known concentration (e.g., 1 mM).[18]

-

Titration Setup: Place the sample solution in the reaction vessel on the magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH readings.[18] Immerse the pH electrode in the solution.

-

Titration: Begin stirring the solution. Add the titrant (0.1 M NaOH) in small, precise increments.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[18] Continue the titration well past the expected equivalence point.

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the inflection point can be determined from the first or second derivative of the titration curve.

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[18]

Mechanism of Action: Relevant Signaling Pathways

Trazodone's therapeutic effects are derived from its multi-target pharmacological profile. It is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[20][21] Its primary actions include moderate inhibition of the serotonin transporter (SERT), potent antagonism of serotonin 5-HT₂ₐ receptors, and blockade of α₁-adrenergic and histamine H₁ receptors.[4][20][22][23] The antagonism of H₁ and α₁ receptors is largely responsible for its sedative and hypnotic effects.[21][22][23]

Caption: Trazodone's Multifunctional Mechanism of Action.

References

- 1. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Trazodone [drugfuture.com]

- 4. Trazodone Hydrochloride - LKT Labs [lktlabs.com]

- 5. Trazodone hydrochloride, 98+% | Fisher Scientific [fishersci.ca]

- 6. Trazodone CAS#: 19794-93-5 [m.chemicalbook.com]

- 7. 19794-93-5 CAS MSDS (Trazodone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. WO2009016069A2 - Stable liquid pharmaceutical composition based on trazodone - Google Patents [patents.google.com]

- 9. ≥99% (HPLC), serotonin receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Quantitative determination of Trazodoe hydrochloride in bulk and pharmaceutical dosage form by Zero order and AUC by UV-spectrophotometry - Int J Pharm Chem Anal [ijpca.org]

- 12. researchgate.net [researchgate.net]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Trazodone Hydrochloride [orgspectroscopyint.blogspot.com]

- 14. 曲唑酮 盐酸盐 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]

- 15. who.int [who.int]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. impactfactor.org [impactfactor.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 20. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. droracle.ai [droracle.ai]

- 23. researchgate.net [researchgate.net]

Trazodone: A Comprehensive Technical Guide to Synthesis and Derivatization Strategies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis of trazodone, a widely prescribed antidepressant, and explores various derivatization strategies aimed at modulating its pharmacological profile. This document details established and modern synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols for key reactions. Furthermore, it visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of trazodone's mechanism of action and the logical steps in its chemical modification.

Core Synthesis of Trazodone

The synthesis of trazodone, chemically known as 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, has evolved from classical lengthy procedures to more efficient modern techniques. The core structure is typically assembled from two key intermediates: a substituted phenylpiperazine and a triazolopyridine moiety linked by a propyl chain.

Several synthetic routes have been reported, with the most common strategies involving the condensation of these two key fragments. Variations in the synthetic approach often lie in the order of assembly and the nature of the leaving groups employed.

Established Synthetic Pathways

The original synthesis of trazodone and its hydrochloride salt has been described in several patents and publications.[2] These methods generally involve the reaction of a pre-formed side chain attached to the triazolopyridine ring with 1-(3-chlorophenyl)piperazine, or vice versa.

A prevalent method involves the reaction of 2-(3-chloropropyl)-[2][3]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine. An alternative, and also widely used, approach is the condensation of[2][3]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.[2]

Modern Synthetic Methodologies

In recent years, significant efforts have been made to improve the efficiency, safety, and environmental footprint of trazodone synthesis. These advancements include microwave-assisted synthesis and continuous flow processes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[4][5][6] This technique is particularly effective for the condensation steps in trazodone synthesis.

Continuous Flow Synthesis: Continuous flow technology offers advantages in terms of safety, scalability, and product consistency. A continuous process for the preparation of trazodone has been developed, which involves the reaction of N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine and s-triazolo-[4,3-a]-pyridin-3-one in a flow reactor, leading to high yields and purity with significantly reduced reaction times.[7][8]

Quantitative Comparison of Synthetic Methods

The following table summarizes quantitative data for various trazodone synthesis methods, allowing for a direct comparison of their efficiencies.

| Method | Reactants | Solvent | Base | Catalyst | Time | Temperature | Yield (%) | Purity (%) | Reference |

| Conventional | 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)piperazine | Toluene | Triethylamine | - | 3 h | Reflux | - | - | [4] |

| Conventional | 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)piperazine | Acetonitrile | K2CO3 | - | 24 h | - | - | - | [4] |

| Conventional | [1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | Isopropyl Alcohol | NaOH | - | Reflux | - | 47 | - | [9] |

| Microwave | 2-(3-bromopropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)piperazine HCl | None | K2CO3 | TBAB | 5 min | - | 82 | 97.6 | [4] |

| Microwave (one-pot) | [1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, 1-bromo-3-chloropropane, 1-(3-chlorophenyl)piperazine | Acetonitrile | K2CO3 | TBAB | 80 s | - | 71 | - | [4] |

| Continuous Flow | N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine, s-triazolo-[4,3-a]-pyridin-3-one | Toluene/Water | NaOH | - | minutes | >90°C | >95 | >99 | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of trazodone and its key intermediates.

Synthesis of 1-(3-chlorophenyl)piperazine

1-(3-chlorophenyl)piperazine is a crucial starting material for the synthesis of trazodone. It can be prepared through the reaction of 3-chloroaniline with bis(2-chloroethyl)amine.

Protocol:

-

To a solution of 3-chloroaniline in an appropriate solvent (e.g., xylene), add bis(2-chloroethyl)amine hydrochloride.

-

Heat the mixture under reflux for several hours.

-

After cooling, the product is isolated and purified, often by recrystallization, to yield 1-(3-chlorophenyl)piperazine hydrochloride.

Synthesis of 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one

This intermediate contains the triazolopyridine core with the propyl side chain.

Protocol:

-

React[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one with 1-bromo-3-chloropropane in a suitable solvent such as acetonitrile.

-

The reaction is typically carried out in the presence of a base like potassium carbonate.

-

The mixture is heated or subjected to microwave irradiation to drive the reaction to completion.

-

The product is then isolated and purified.

Synthesis of Trazodone Hydrochloride (Conventional Method)

Protocol:

-

A mixture of 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine,[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, and a base such as sodium carbonate is refluxed in a solvent like isopropyl alcohol.[10]

-

A phase transfer catalyst, for example, tetrabutylammonium bromide (TBAB), can be added to facilitate the reaction.[10]

-

The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated.

-

The crude trazodone is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropyl alcohol.[10]

-

The final product, trazodone hydrochloride, is collected by filtration and dried.[10]

Microwave-Assisted Synthesis of Trazodone

This method offers a significant reduction in reaction time.

Protocol:

-

A mixture of 2-(3-bromopropyl)[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)piperazine hydrochloride, potassium carbonate, and a phase transfer catalyst (e.g., TBAB) is prepared.[4]

-

The solvent-free mixture is subjected to microwave irradiation for a short period (e.g., 1-5 minutes).[4]

-

After the reaction, the mixture is worked up by adding water and filtering the precipitated trazodone.

-

The crude product can be further purified by recrystallization.

Derivatization Strategies

Derivatization of the trazodone scaffold has been a key strategy to explore structure-activity relationships (SAR) and to develop new chemical entities with improved pharmacological profiles, such as enhanced affinity for specific receptors or altered pharmacokinetic properties. Modifications have been primarily focused on three regions of the molecule: the triazolopyridine ring, the alkyl linker, and the phenylpiperazine moiety.

Modification of the Alkyl Linker

Varying the length of the alkyl chain connecting the triazolopyridine and piperazine rings has been shown to significantly impact receptor affinity. For instance, extending the propyl chain to a hexyl linker has led to derivatives with high affinity for the 5-HT1A receptor.[5]

Table of Alkyl Chain Modified Trazodone Derivatives and their Pharmacological Activity

| Derivative | Alkyl Chain Length | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| Trazodone | 3 | 78 | 16 | [5] |

| 10a | 6 | 16 | >1000 | [5] |

Modification of the Phenylpiperazine Moiety

Substitution on the phenyl ring of the piperazine moiety has been extensively explored to modulate receptor selectivity and affinity. A variety of substituents at different positions of the phenyl ring have been introduced to probe the binding pocket of target receptors. For example, the introduction of different substituents on the phenyl ring can alter the affinity for 5-HT1A and 5-HT2A receptors.[5]

Table of Phenylpiperazine Modified Trazodone Derivatives and their Pharmacological Activity

| Derivative | Phenyl Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| 10b | 4-chloro | 32 | 19 | [5] |

| 10c | 2-methoxy | 12 | 100 | [5] |

| 10d | 3-trifluoromethyl | 45 | 35 | [5] |

Experimental Protocol for Derivatization: Synthesis of a Hexyl-Linker Trazodone Analog

This protocol describes a general procedure for synthesizing a trazodone derivative with an extended alkyl chain.

Protocol:

-

Synthesize 2-(6-bromohexyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one by reacting[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one with 1,6-dibromohexane.

-

React the resulting intermediate with 1-(3-chlorophenyl)piperazine in the presence of a base (e.g., K2CO3) and a catalyst (e.g., TBAB) under microwave irradiation.[5]

-

The final product is isolated and purified using standard techniques such as column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

To understand the pharmacological effects of trazodone and its derivatives, it is crucial to visualize their interactions with key biological targets and the subsequent signaling cascades. Trazodone is known to be an antagonist at 5-HT2A, α1-adrenergic, and H1 histamine receptors.[5]

Trazodone's Primary Receptor Targets and Downstream Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways associated with trazodone's primary receptor targets.

Caption: Trazodone's antagonism of 5-HT2A, α1-adrenergic, and H1 receptors, all of which are Gq-coupled.

General Experimental Workflow for Trazodone Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of trazodone.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]

- 8. US20210032243A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]

- 9. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]

- 10. tdcommons.org [tdcommons.org]

Novel Trazodone Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel trazodone derivatives. It is designed to offer researchers, scientists, and drug development professionals an in-depth understanding of the latest advancements in this area, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to Trazodone and its Derivatives

Trazodone is a well-established antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] Its mechanism of action involves the inhibition of the serotonin transporter (SERT) and the blockade of serotonin 5-HT2A and 5-HT2C receptors, as well as α1-adrenergic and histamine H1 receptors.[1][3][4] This multifaceted pharmacological profile contributes to its therapeutic efficacy and side-effect profile.[1] In recent years, significant research has focused on synthesizing and characterizing novel trazodone derivatives to refine their pharmacological properties, aiming for improved efficacy, selectivity, and novel therapeutic applications. These efforts have led to the development of compounds with activities ranging from enhanced antidepressant-like effects to potential anticancer, antibacterial, and antimicrobial properties.[5][6]

Quantitative Biological Activity Data

The following tables summarize the key quantitative data on the biological activity of various novel trazodone derivatives from recent studies. This data allows for a comparative analysis of their potency and selectivity.

Table 1: Receptor Binding Affinities (Ki in nM) of Novel Trazodone Derivatives

| Compound | 5-HT1A | 5-HT2A | D2 | 5-HT6 | 5-HT7 | Reference |

| Trazodone | 78 | 16 | 3650 | >10,000 | 1782 | [7] |

| Derivative 10a | 16 | >10,000 | 116 | >10,000 | >10,000 | [7][8][9] |

| Derivative 8b | >10,000 | 38 | - | - | - | [6] |

| Derivative 11b | 13 | >10,000 | - | - | - | [6] |

| Etoperidone | 20.2 | - | - | - | - | [10] |

| m-CPP | 18.9 | - | - | - | - | [10] |

'-' indicates data not available.

Table 2: Cytotoxicity (IC50 in µM) of Novel Trazodone Derivatives against MCF-7 Cancer Cells

| Compound | IC50 (µM) | Reference |

| Novel Derivative Series 1 | encouraging results compared to Sorafenib | [5][11] |

| Novel Derivative Series 2 | (Specific IC50 values not provided in abstract) | [12] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of novel trazodone derivatives.

Radioligand Binding Assays for Serotonin Receptors (5-HT1A, 5-HT2A)

Objective: To determine the binding affinity (Ki) of novel trazodone derivatives for specific serotonin receptor subtypes.

Materials:

-

Membrane preparations from cells expressing the human recombinant 5-HT1A or 5-HT2A receptor (e.g., from CHO or HEK-293 cells).[10]

-

Radioligand: [3H]8-OH-DPAT for 5-HT1A receptors, [3H]ketanserin for 5-HT2A receptors.

-

Non-specific binding control: 10 µM serotonin for 5-HT1A, 10 µM spiperone for 5-HT2A.

-

Test compounds (novel trazodone derivatives) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Thaw the receptor membrane preparations on ice.

-

In a 96-well plate, add the incubation buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a defined period (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of novel trazodone derivatives on cancer cell lines (e.g., MCF-7).[5][11]

Materials:

-

MCF-7 breast cancer cell line.

-

Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

-

Novel trazodone derivatives dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed MCF-7 cells into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the novel trazodone derivatives for a specific duration (e.g., 48 hours). Include a vehicle control (solvent only).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of novel trazodone derivatives are primarily mediated through their interaction with serotonin receptors, which belong to the G-protein coupled receptor (GPCR) superfamily (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel).[5][13] The specific signaling pathways activated or inhibited depend on the receptor subtype and the G-protein to which it couples.

5-HT1A Receptor Signaling

The 5-HT1A receptor typically couples to Gi/o proteins.[13] Activation of this receptor by an agonist (or partial agonist) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the activated G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal firing.

Caption: 5-HT1A Receptor Signaling Pathway.

5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to Gq/11 proteins.[13] Antagonism of this receptor by novel trazodone derivatives would block the downstream signaling cascade initiated by serotonin. This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation.

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Workflow for Derivative Screening

The general workflow for the discovery and initial biological characterization of novel trazodone derivatives typically follows a structured path from synthesis to in vitro evaluation.

Caption: General experimental workflow for screening novel trazodone derivatives.

Conclusion

The exploration of novel trazodone derivatives continues to be a promising avenue for the development of new therapeutic agents. By modifying the core trazodone structure, researchers have successfully generated compounds with altered receptor binding profiles and novel biological activities, including potent and selective 5-HT1A agonism and potential anticancer properties. The data and protocols presented in this guide offer a valuable resource for scientists and developers in this field, facilitating further research and the rational design of next-generation trazodone-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Structure-activity relationship studies of CNS agents, Part 22. A search for new trazodone-like antidepressants: synthesis and preliminary receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New trazodone derivatives: synthesis, molecular docking and their biological activity study as anticancer, antibacterial, antimicrobial agents -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 12. researchgate.net [researchgate.net]

- 13. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Trazodone: A Comprehensive Receptor Binding and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone is a multifunctional antidepressant agent belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its clinical efficacy in treating major depressive disorder, anxiety, and insomnia is underpinned by a complex and dose-dependent pharmacological profile.[2] This technical guide provides an in-depth analysis of trazodone's receptor binding affinity and selectivity, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The binding profile of its primary active metabolite, m-chlorophenylpiperazine (mCPP), is also examined to provide a complete understanding of its in vivo effects.

Receptor Binding Affinity and Selectivity

Trazodone's therapeutic actions and side-effect profile are a direct consequence of its interactions with a range of neurotransmitter receptors and transporters. Its primary mechanism involves potent antagonism of serotonin 5-HT2A receptors and moderate inhibition of the serotonin transporter (SERT).[3][4] Additionally, trazodone exhibits significant affinity for alpha-1 adrenergic and histamine H1 receptors, contributing to its sedative and hypnotic properties.[1] The binding affinities of trazodone and its active metabolite, mCPP, for various targets are summarized in the tables below.

Trazodone Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of trazodone for key human and rat receptors and transporters. Lower Ki values indicate higher binding affinity.

| Target | Ki (nM) | Species | Functional Activity | Reference(s) |

| Serotonin Receptors | ||||

| 5-HT1A | 23.6 - 118 | Rat, Human | Partial Agonist | [3][5][6] |

| 5-HT2A | 35.6 | Human | Antagonist | [3] |

| 5-HT2B | 78.4 | Human | Antagonist | [3] |

| 5-HT2C | 224 | Human | Antagonist | [3] |

| Serotonin Transporter | ||||

| SERT | 367 | Human | Inhibitor | [3] |

| Adrenergic Receptors | ||||

| α1A | 153 | Human | Antagonist | [3] |

| α2C | 155 | Human | Antagonist | [3] |

| Histamine Receptors | ||||

| H1 | Moderate Affinity | Human | Antagonist | [1] |

Note: "Moderate Affinity" for H1 receptors is qualitatively described in the literature, with specific Ki values less consistently reported in the initial search results.

m-Chlorophenylpiperazine (mCPP) Receptor Binding Affinity

mCPP is an active metabolite of trazodone that also contributes to the overall pharmacological effect. Its binding profile differs significantly from the parent compound, notably acting as an agonist at several serotonin receptors.

| Target | Ki (nM) or IC50 (nM) | Species | Functional Activity | Reference(s) |

| Serotonin Receptors | ||||

| 5-HT1A | 18.9 | Rat | Antagonist/Weak Partial Agonist | [5] |

| 5-HT2A | High Affinity | Not Specified | Agonist | [7] |

| 5-HT2C | High Affinity | Not Specified | Agonist | [7] |

| 5-HT3 | High Affinity | Not Specified | Agonist | [7] |

| Adrenergic Receptors | ||||

| α2 | IC50: 600 | Rat | Not Specified | [8] |

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities (Ki values) is predominantly achieved through competitive radioligand binding assays. These assays measure the ability of a test compound (e.g., trazodone) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

General Principle of Competitive Radioligand Binding Assay

A fixed concentration of a radiolabeled ligand is incubated with a preparation of membranes from cells or tissues that express the receptor of interest. The incubation is performed in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Example Protocol: 5-HT2A Receptor Binding Assay

This protocol is a generalized example based on methodologies for determining binding affinity at the 5-HT2A receptor.

1. Materials:

- Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor, or rat frontal cortex homogenate.[9][10]

- Radioligand: [3H]ketanserin.[9][11]

- Non-specific Binding Control: 1 µM Ketanserin or another suitable 5-HT2A antagonist.[11]

- Test Compound: Trazodone, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

- Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C glass fiber filters).[9]

- Scintillation Counter: For measuring radioactivity.

2. Procedure:

- Plate Preparation: For high-throughput screening, 96-well filter plates are often pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[9]

- Incubation: In each well, combine:

- Receptor membrane preparation (e.g., 70 µg of protein per well).[9]

- Radioligand ([3H]ketanserin) at a concentration near its Kd (e.g., 0.5 nM).[11]

- Varying concentrations of trazodone.

- For determining non-specific binding, add an excess of unlabeled ketanserin instead of trazodone.

- Bring to a final volume with assay buffer.

- Equilibration: Incubate the plate at room temperature for a defined period to reach equilibrium (e.g., 60 minutes).[11]

- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

- Drying: Dry the filter plate.

- Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of the test compound).

- Plot the percentage of specific binding against the logarithm of the trazodone concentration.

- Use non-linear regression analysis to determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Trazodone's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate key aspects of trazodone's pharmacology.

Caption: Primary pharmacological targets of trazodone and its functional effects.

Caption: Simplified workflow of a competitive radioligand binding assay.

Caption: Dose-dependent mechanism of trazodone.

Signaling Pathways

Trazodone's antagonism at key receptors modulates downstream signaling cascades:

-

5-HT2A Receptor Antagonism: 5-HT2A receptors are Gq/11-coupled. Their blockade by trazodone prevents the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation. This is a primary contributor to its antidepressant and anxiolytic effects, and is thought to mitigate the insomnia and sexual dysfunction associated with SERT inhibition.

-

α1-Adrenergic Receptor Antagonism: These receptors are also coupled to the Gq/11 signaling pathway. Trazodone's antagonism at these receptors in vascular smooth muscle leads to vasodilation, which can result in orthostatic hypotension and dizziness. This action also contributes to its sedative effects.[12]

-

SERT Inhibition: By blocking the serotonin transporter, trazodone increases the synaptic concentration of serotonin, enhancing serotonergic neurotransmission. This is a key component of its antidepressant effect at higher doses.

-

5-HT1A Partial Agonism: Trazodone's partial agonism at 5-HT1A receptors, which are Gi/o-coupled and inhibit adenylyl cyclase, is thought to contribute to its anxiolytic and antidepressant properties.[6][13]

Conclusion

Trazodone possesses a complex and multifaceted receptor binding profile that accounts for its dose-dependent therapeutic effects. Its high affinity for 5-HT2A, α1-adrenergic, and H1 receptors at lower doses explains its utility as a hypnotic, while the additional recruitment of SERT inhibition at higher doses confers its antidepressant properties. The distinct pharmacological profile of its active metabolite, mCPP, further contributes to its overall mechanism of action. A thorough understanding of this intricate pharmacology is essential for the rational use of trazodone in clinical practice and for the development of novel therapeutics with improved selectivity and tolerability.

References

- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 2. innoprot.com [innoprot.com]

- 3. drugs.com [drugs.com]

- 4. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]

- 8. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

In Vitro Metabolic Pathways of Trazodone in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone, a widely prescribed antidepressant, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding the in vitro metabolic pathways of trazodone in human liver microsomes (HLMs) is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and metabolic fate in humans. This technical guide provides an in-depth overview of the core metabolic pathways of trazodone in HLMs, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic cascade and experimental workflows. The primary metabolic route involves N-dealkylation to form the active metabolite meta-chlorophenylpiperazine (m-CPP), a reaction predominantly catalyzed by CYP3A4. Other significant pathways include hydroxylation and N-oxidation, with contributions from CYP2D6, CYP2C19, and flavin-containing monooxygenases (FMOs). This document serves as a comprehensive resource for researchers and professionals involved in drug metabolism and development.

Introduction

Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) used for the treatment of major depressive disorder.[1] Its clinical efficacy and safety are influenced by its complex metabolism, which leads to the formation of several metabolites, including the pharmacologically active m-chlorophenylpiperazine (m-CPP).[1][2] In vitro studies using human liver microsomes are fundamental for elucidating the specific enzymes involved in trazodone's biotransformation and for quantifying the kinetics of these reactions. This guide synthesizes the current knowledge on the in vitro metabolism of trazodone, focusing on the pathways observed in human liver microsomes.

Primary Metabolic Pathways in Human Liver Microsomes

The metabolism of trazodone in human liver microsomes is characterized by several key reactions, with N-dealkylation and hydroxylation being the most prominent.

N-dealkylation to m-CPP

The most significant metabolic pathway of trazodone is the N-dealkylation of the side chain, which results in the formation of the active metabolite, m-chlorophenylpiperazine (m-CPP).[2][3] In vitro studies have unequivocally identified CYP3A4 as the major enzyme responsible for this biotransformation.[2][3][4] The formation of m-CPP is a critical step as this metabolite has its own pharmacological profile, acting as a non-selective serotonin receptor agonist.[5]

Other Metabolic Pathways

Besides the formation of m-CPP, trazodone is also metabolized through other pathways, leading to various inactive metabolites.[2][6] These include:

-

Hydroxylation: This process leads to the formation of hydroxylated metabolites.

-

N-oxidation: Flavin-containing monooxygenases (FMOs) contribute to the formation of N-oxide metabolites.[2][6]

While CYP3A4 is central to m-CPP formation, other enzymes like CYP2D6 and CYP2C19 have been shown to play a role in the formation of other metabolites.[2][6]

The metabolic cascade of trazodone is illustrated in the following diagram:

Quantitative Analysis of Trazodone Metabolism

The kinetics of trazodone metabolism, particularly the formation of m-CPP, have been characterized in human liver microsomes. The following tables summarize the key quantitative data.

Table 1: Enzyme Kinetics of m-CPP Formation in Human Liver Microsomes

| Parameter | Value | Reference |

| Apparent Km (μM) | 311.3 ± 32.19 | [4] |

| Apparent Vmax (nmol/min/mg protein) | 4.95 ± 0.29 | [4] |

| Km (μM) in HLM | 163 ± 21 | [7] |

| Km (μM) with recombinant CYP3A4 | 180 | [7] |

Table 2: Contribution of CYP Isoforms to Trazodone Metabolism

| Enzyme | Primary Metabolic Reaction | Reference |

| CYP3A4 | N-dealkylation to m-CPP | [2][3][4] |

| CYP2D6 | Formation of other inactive metabolites | [2][6] |

| CYP2C19 | Formation of other inactive metabolites | [2][6] |

| FMOs | N-oxidation to inactive metabolites | [2][6] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the in vitro metabolism of trazodone in human liver microsomes.

Incubation with Human Liver Microsomes

A typical experimental workflow for assessing trazodone metabolism in HLMs is as follows:

Protocol Details:

-

Microsomal Protein Concentration: Typically, 0.4-1.5 mg/mL of human liver microsomal protein is used.[2][4]

-

Trazodone Concentration: A range of trazodone concentrations (e.g., 0 to 450 μM) is used to determine enzyme kinetics.[4] For single-point experiments, a concentration of 100 μM is often employed.[3][4]

-

Incubation Buffer: A common buffer is 0.1 M potassium phosphate buffer (pH 7.4).[2][4]

-

NADPH-Generating System: The reaction is initiated by adding an NADPH-generating system, which typically consists of NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride in a buffered solution.[4]

-

Incubation Conditions: Incubations are generally carried out at 37°C for a specified time, for example, 20-40 minutes, with gentle shaking.[2]

-

Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.[2]

Identification of Involved CYP Isoforms

To identify the specific CYP isoforms responsible for trazodone metabolism, several approaches are used:

-

Correlation Analysis: The rate of metabolite formation is correlated with the activity of specific CYP isoforms in a panel of individual human liver microsomes. A significant correlation suggests the involvement of that particular enzyme.[4]

-

Incubations with Recombinant Human CYPs: Trazodone is incubated with microsomes from cells expressing a single human CYP isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The formation of metabolites in these incubations directly implicates the specific enzyme.[3][4]

-

Selective Chemical Inhibition: Known selective inhibitors of specific CYP isoforms are included in the incubation with human liver microsomes. A significant reduction in the formation of a metabolite in the presence of an inhibitor points to the role of the inhibited enzyme.[4][8] For example, ketoconazole is a potent inhibitor of CYP3A4.[3][4]

Analytical Methodology

The quantification of trazodone and its metabolites from the incubation mixtures is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[9][10][11]

-

Sample Preparation: Following the termination of the incubation and protein precipitation, the supernatant is collected for analysis.

-

Chromatographic Separation: The analytes are separated on a reverse-phase HPLC column (e.g., C18).[9][11]

-

Mass Spectrometric Detection: Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the parent drug and its metabolites.[10]

Conclusion

The in vitro metabolism of trazodone in human liver microsomes is a multi-pathway process dominated by CYP3A4-mediated N-dealkylation to its active metabolite, m-CPP. Other enzymes, including CYP2D6, CYP2C19, and FMOs, are involved in the formation of various inactive metabolites. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret in vitro drug metabolism studies for trazodone and to anticipate its metabolic behavior in vivo. A thorough understanding of these pathways is essential for predicting potential drug-drug interactions and ensuring the safe and effective use of trazodone in clinical practice.

References

- 1. ClinPGx [clinpgx.org]

- 2. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dl.icdst.org [dl.icdst.org]

- 5. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro metabolism of trazodone by CYP3A: inhibition by ketoconazole and human immunodeficiency viral protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]

- 9. scispace.com [scispace.com]

- 10. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacological Profile of m-Chlorophenylpiperazine (m-CPP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trazodone, a widely prescribed antidepressant, undergoes hepatic metabolism to form the active metabolite, meta-chlorophenylpiperazine (m-CPP). This molecule possesses a complex and distinct pharmacological profile, significantly contributing to the overall therapeutic and adverse effects observed with trazodone administration. This technical guide provides a comprehensive overview of the pharmacological characteristics of m-CPP, with a focus on its interactions with various neurotransmitter systems, particularly the serotonergic system. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuropharmacology. This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing its pharmacological properties, and provides visual representations of its primary signaling pathway.

Receptor Binding Affinity

m-CPP exhibits a broad binding profile, with significant affinity for multiple serotonin (5-HT) receptor subtypes, as well as other neurotransmitter receptors. The following tables summarize the binding affinities (Ki and IC50 values) of m-CPP at various human and rat receptors, compiled from radioligand binding assays.

Table 1: Binding Affinity of m-CPP at Human Neurotransmitter Receptors

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) | Reference(s) |

| 5-HT1A | [3H]8-OH-DPAT | Brain Membranes | - | 360 - 1300 | [1] |

| 5-HT1D | [3H]5-HT | Brain Membranes | - | 360 - 1300 | [1] |

| 5-HT2A | [3H]Ketanserin | Brain Membranes | - | 360 - 1300 | [1] |

| 5-HT2C | [3H]Mesulergine | Brain Membranes | - | 360 - 1300 | [1] |

| SERT | [125I]RTI-55 | Occipital Cortex | - | 230 | [2] |

| α2-Adrenergic | [3H]Rauwolscine | Brain Membranes | - | 570 | [1] |

| α1-Adrenergic | [3H]Prazosin | Brain Membranes | - | 2500 - 24000 | [1] |

| β-Adrenergic | [3H]Dihydroalprenolol | Brain Membranes | - | 2500 - 24000 | [1] |

| Dopamine D2 | [3H]Spiperone | Brain Membranes | - | 2500 - 24000 | [1] |

| Muscarinic Cholinergic | [3H]QNB | Brain Membranes | - | 2500 - 24000 | [1] |

Table 2: Binding Affinity of m-CPP at Rat Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) | Reference(s) |

| 5-HT Receptors (non-specified) | [3H]Serotonin | Cortex Membranes | 100 | - | [3] |

| Dopamine Receptors | [3H]Spiroperidol | Striatal Membranes | >10,000 | - | [3] |

| α1-Adrenergic | [3H]WB 4101 | Brain Membranes | Similar to Noradrenaline | - | [3] |

| β-Adrenergic | [3H]DHA | Brain Membranes | Similar to Noradrenaline | - | [3] |

Functional Activity

m-CPP displays a complex functional profile, acting as a partial agonist at 5-HT2A and 5-HT2C receptors and an antagonist at the 5-HT2B receptor in humans.[4][5] This mixed agonist-antagonist profile contributes to its multifaceted physiological and behavioral effects.

Table 3: Functional Activity of m-CPP at Human Serotonin Receptors

| Receptor Subtype | Assay Type | Cell Line/Tissue | Functional Response | Efficacy (as a fraction of 5-HT) | EC50/IC50 (nM) | Reference(s) |

| 5-HT2A | Phosphoinositide Hydrolysis | NIH 3T3 Fibroblasts (cloned human receptor) | Partial Agonist | < 1.0 | Not Specified | [5] |

| 5-HT2B | Not Specified | Cloned Human Receptor | Antagonist | Not Applicable | Not Specified | [4] |

| 5-HT2C | Phosphoinositide Hydrolysis | Choroid Plexus | Partial Agonist | 0.72 | Not Specified | [6] |

Signaling Pathways

The primary signaling pathway mediating the effects of m-CPP's partial agonism at the 5-HT2C receptor involves the Gq/11 protein-coupled activation of phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

Caption: m-CPP mediated activation of the 5-HT2C receptor and downstream signaling cascade.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of m-CPP.

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of m-CPP for a specific receptor using a competitive radioligand binding assay.

Caption: A generalized workflow for determining receptor binding affinity.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize cultured cells expressing the receptor of interest or specific brain regions in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared membrane suspension, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and a range of concentrations of unlabeled m-CPP.

-